10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride
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Overview
Description
10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride is a complex organic compound with the molecular formula C12H17ClN2O2. This compound is characterized by its unique spirocyclic structure, which includes a spiro-connection between a lactam and an oxirane ring. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the reaction of a suitable lactam with an epoxide under acidic or basic conditions to form the spirocyclic structure.
Introduction of Functional Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .
Scientific Research Applications
10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Binding to Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Disruption of Cellular Processes: The compound can interfere with cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile: The non-hydrochloride form of the compound.
10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carboxamide: A similar compound with a carboxamide group instead of a nitrile group.
Uniqueness
10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride is unique due to its spirocyclic structure and the presence of both nitrile and hydrochloride groups.
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
8,8-dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-10-ene-10-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-11(2)7-12(8-14-3-4-16-12)5-9(6-13)10(11)15;/h5,14H,3-4,7-8H2,1-2H3;1H |
InChI Key |
UKTVFCZKOQQTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CNCCO2)C=C(C1=O)C#N)C.Cl |
Origin of Product |
United States |
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